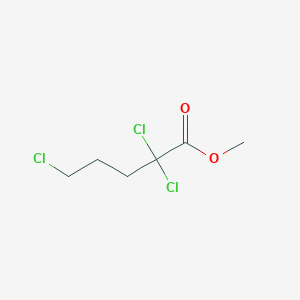
Methyl 2,2,5-trichloropentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2,5-trichloropentanoate is an organic compound with the molecular formula C6H9Cl3O2 It is a chlorinated ester, which means it contains both ester and chlorine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2,5-trichloropentanoate can be synthesized through several methods. One common approach involves the chlorination of methyl pentanoate. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
Another method involves the esterification of 2,2,5-trichloropentanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid (H2SO4), and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,5-trichloropentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2,2,5-trichloropentanol.
Hydrolysis: 2,2,5-trichloropentanoic acid and methanol.
Scientific Research Applications
Methyl 2,2,5-trichloropentanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of chlorinated esters on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,2,5-trichloropentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The chlorine atoms can also influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2,4-trichloropentanoate
- Methyl 2,2,3-trichloropentanoate
- Methyl 2,2,5-trichlorohexanoate
Uniqueness
Methyl 2,2,5-trichloropentanoate is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure makes it valuable for specific applications where selective reactivity is required.
Properties
CAS No. |
65997-77-5 |
|---|---|
Molecular Formula |
C6H9Cl3O2 |
Molecular Weight |
219.5 g/mol |
IUPAC Name |
methyl 2,2,5-trichloropentanoate |
InChI |
InChI=1S/C6H9Cl3O2/c1-11-5(10)6(8,9)3-2-4-7/h2-4H2,1H3 |
InChI Key |
OHWPCCBMZKIBRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCCl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


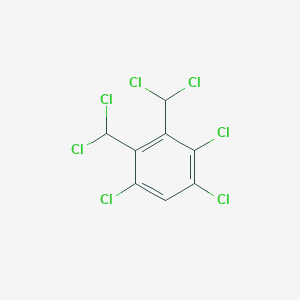

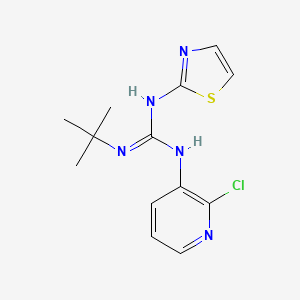

![6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14469681.png)
![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
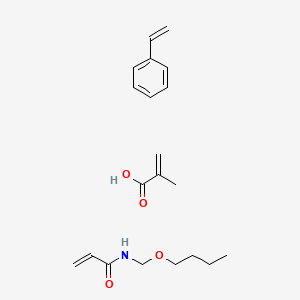
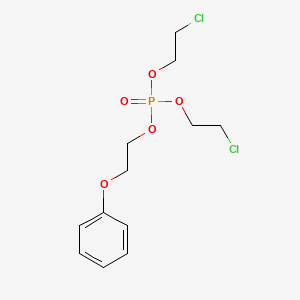
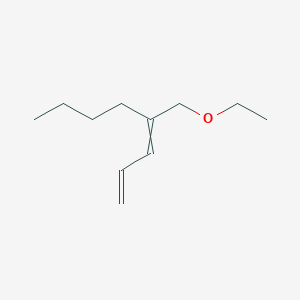
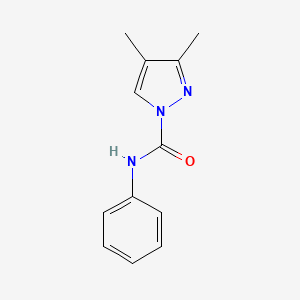
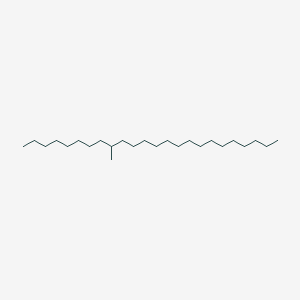
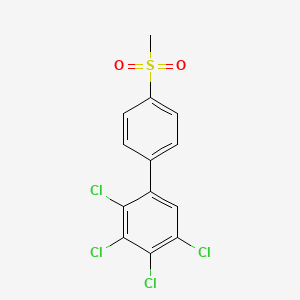

![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)
